(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with a unique structure that combines a pyrazole ring, a thiazolidinone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the pyrazole and thiazolidinone precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, followed by cyclization.
Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a haloketone.
Coupling of the Pyrazole and Thiazolidinone Rings: The final step involves the condensation of the pyrazole and thiazolidinone intermediates under specific conditions to form the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Other Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents can provide insights into the unique properties of the target compound.
The uniqueness of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O2S2 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-14-8-13-25-22(27)20(30-23(25)29)15-18-16-26(19-11-6-3-7-12-19)24-21(18)17-9-4-2-5-10-17/h2-7,9-12,15-16H,8,13-14H2,1H3/b20-15- |
InChI Key |
VDOSKXGHMQUGMN-HKWRFOASSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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